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4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA) is a valuable tool in scientific research due to its function as a photocrosslinker. Upon exposure to light, typically at 300 nm wavelength, TDBA undergoes a rapid chemical reaction, forming a covalent bond with nearby molecules. This property allows researchers to link biomolecules together with high spatial and temporal precision, providing insights into protein-protein interactions, protein-DNA interactions, and other biological processes. [Source: Sigma-Aldrich, ]
TDBA's photocrosslinking ability makes it a versatile tool in bioconjugation, the process of attaching different molecules to biomolecules like proteins and nucleic acids. This technique allows researchers to:
Compared to other photocrosslinkers, TDBA offers several advantages:
Despite its advantages, it is crucial to handle TDBA with caution as it can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE) such as gloves, eye protection, and lab coat when handling this compound. [Source: TCI America, ]
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid is a chemical compound with the molecular formula C₉H₅F₃N₂O₂ and a molecular weight of approximately 230.14 g/mol. It is characterized by the presence of a trifluoromethyl group and a diazirine moiety, which contribute to its unique reactivity and applications in biochemical research. The compound is primarily utilized as a photoreactive probe, allowing for the covalent labeling and crosslinking of proteins and other biomolecules when exposed to ultraviolet light .
The diazirine functional group is known for generating highly reactive carbene species upon photolysis, making it an effective tool for studying protein-protein interactions and identifying binding partners in complex biological systems . Additionally, the benzoic acid portion of the molecule provides further chemical versatility for modifications, enhancing its utility in various research contexts .
TDBA's mechanism of action relies on its photoactivation by UV light. As mentioned earlier, UV light triggers the rearrangement of the diazirine ring, generating a reactive carbene intermediate. This short-lived intermediate can then insert itself into C-H bonds of nearby biomolecules, forming a covalent bond and effectively "labeling" them []. By attaching TDBA to a biomolecule of interest (e.g., a protein or ligand), researchers can use UV light to induce covalent cross-linking with interacting biomolecules within a cell. This allows for the identification and characterization of these interacting partners through various downstream techniques [].
The most notable chemical reaction involving 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid is its photolytic decomposition upon exposure to ultraviolet light. This process generates a carbene intermediate that can react with nucleophiles, such as amino acids in proteins, leading to covalent bonds being formed between the diazirine and the target biomolecules .
The reaction can be summarized as follows:
This property makes it valuable for probing molecular interactions within living cells or in vitro systems.
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid exhibits significant biological activity due to its ability to form covalent bonds with proteins. This characteristic allows researchers to study protein dynamics, interactions, and conformational changes in biological systems. The compound's photoreactive nature enables real-time tracking of protein interactions, which is crucial for understanding cellular processes .
Additionally, studies have shown that compounds containing diazirine groups can be used to map protein interaction networks, providing insights into cellular signaling pathways and disease mechanisms .
The synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid typically involves several steps:
This compound has several applications in biochemical and pharmacological research:
Interaction studies using 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid typically involve:
Several compounds share structural features or functional properties with 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(Trifluoromethyl)-3H-diazirinyl benzoic acid | Contains trifluoromethyl diazirine | Similar reactivity but different substitution patterns |
| 2-(Trifluoromethyl)-5-bromobenzoic acid | Brominated benzoic acid | Different halogen substitution affecting reactivity |
| 4-(Diazirin-3-yl)benzoic acid | Contains diazirine without trifluoromethyl | Less reactive than trifluoromethyl derivatives |
These compounds highlight the uniqueness of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid due to its trifluoromethyl group that enhances its reactivity and applicability in biochemical research .
The molecule consists of a benzoic acid backbone substituted at the para-position with a 3-(trifluoromethyl)-3H-diazirin-3-yl group. Key features include:
The diazirine ring (N₂C-CF₃) is photolabile, while the trifluoromethyl group enhances stability and lipophilicity .
The compound appears as a white to pale beige crystalline powder and is sensitive to light, air, and heat .
4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid possesses the molecular formula C₉H₅F₃N₂O₂ [1] [3] [4]. The compound exhibits a molecular weight of 230.15 grams per mole, as consistently reported across multiple analytical sources [1] [4] [5]. The Chemical Abstracts Service registry number for this compound is 85559-46-2, providing definitive identification in chemical databases [1] [3] [6].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₅F₃N₂O₂ | [1] [3] [4] |
| Molecular Weight | 230.15 g/mol | [1] [4] [5] |
| Chemical Abstracts Service Number | 85559-46-2 | [1] [3] [6] |
| MDL Number | MFCD00236809 | [5] [6] [7] |
The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzoic acid [6] [7]. The compound exists as a white to pale beige crystalline solid at room temperature, with a melting point ranging from 110-112°C to 125°C depending on purity [3] [6] [9].
The molecular structure of 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid incorporates three distinct functional domains: a benzoic acid moiety, a three-membered diazirine ring, and a trifluoromethyl substituent [4] [9] . The benzoic acid portion consists of a benzene ring substituted at the para position with a carboxylic acid functional group, providing the compound with its acidic properties [26].
The diazirine ring represents a highly strained three-membered heterocycle containing two nitrogen atoms in a double-bonded configuration [11] [14]. This cyclic structure exhibits C₂ᵥ symmetry, with the nitrogen-nitrogen bond behaving as a normal azo linkage [22]. The diazirine moiety is directly attached to the para position of the benzene ring, creating a conjugated system that influences the electronic properties of the entire molecule [14].
The trifluoromethyl group attached to the diazirine carbon introduces significant electronic effects due to the high electronegativity of fluorine atoms [23] [25]. This substitution pattern creates a highly electron-withdrawing environment that stabilizes the diazirine ring while maintaining its photoreactive properties [25]. The carbon-trifluoromethyl bond exhibits a stretching frequency at approximately 1320 cm⁻¹, indicating substantial bond strength [23].
| Structural Component | Bonding Characteristics | Electronic Effects |
|---|---|---|
| Benzoic acid moiety | Aromatic conjugation | Electron-withdrawing carboxyl group |
| Diazirine ring | N=N double bond, three-membered ring strain | Photoreactive, electron-deficient |
| Trifluoromethyl group | C-F bonds, electron-withdrawing | Stabilizes diazirine, enhances reactivity |
The overall molecular geometry places the diazirine ring perpendicular to the benzene ring plane, minimizing steric interactions while allowing for optimal electronic communication between the aromatic system and the heterocyclic ring [14] [22].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid [15] [16] [17]. The ¹H nuclear magnetic resonance spectrum typically displays aromatic proton signals in the region of 7.35-7.93 parts per million, consistent with para-disubstituted benzene rings [16]. The ¹³C nuclear magnetic resonance spectrum reveals characteristic carbon signals for the aromatic framework, carboxylic acid carbon, and the quaternary carbon of the diazirine ring [16] [20].
Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly diagnostic for this compound, with the trifluoromethyl group exhibiting a characteristic signal at approximately -66.8 parts per million [16] [20]. This chemical shift is consistent with trifluoromethyl groups attached to electron-deficient carbons in diazirine systems [20] [25].
| Spectroscopic Technique | Key Signals | Chemical Shift (ppm) |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.35-7.93 |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 123.5-143.0 |
| ¹³C Nuclear Magnetic Resonance | Trifluoromethyl carbon | 123.9 (quartet) |
| ¹⁹F Nuclear Magnetic Resonance | Trifluoromethyl group | -66.8 |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of each functional group [22] [24] [26]. The carboxylic acid carbonyl stretch appears between 1680-1710 cm⁻¹, consistent with aromatic carboxylic acids [24] [26]. The nitrogen-nitrogen double bond of the diazirine ring exhibits absorption at approximately 1600 cm⁻¹, which represents normal azo linkage behavior [22]. The trifluoromethyl group contributes strong absorption bands in the 1100-1200 cm⁻¹ region due to carbon-fluorine stretching vibrations [23] [25].
Ultraviolet-visible spectroscopy demonstrates that aromatic diazirines, including this compound, exhibit characteristic absorption maxima around 360 nanometers [33] [34]. This absorption band corresponds to the π* ← n electronic transition of the diazirine chromophore [33] [35]. The presence of the electron-withdrawing trifluoromethyl group and the aromatic conjugation can influence the exact position and intensity of this absorption maximum [34] [35].
Mass spectrometry analysis typically shows the molecular ion peak at mass-to-charge ratio 230, with characteristic fragmentation patterns including loss of nitrogen gas (28 mass units) upon activation [27] [28]. Electrospray ionization conditions can promote thermal decomposition of the diazirine ring, leading to carbene formation and subsequent fragmentation pathways [27] [32].
| Spectroscopic Method | Characteristic Features | Diagnostic Value |
|---|---|---|
| Infrared | C=O stretch (1680-1710 cm⁻¹), N=N stretch (1600 cm⁻¹) | Functional group identification |
| Ultraviolet-visible | Absorption maximum (~360 nm) | Diazirine chromophore confirmation |
| Mass spectrometry | Molecular ion (m/z 230), nitrogen loss | Molecular weight and fragmentation |
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